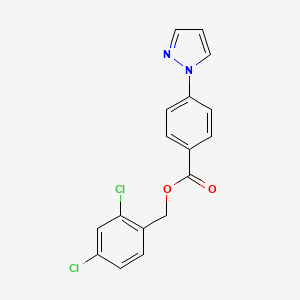![molecular formula C18H29N5O2 B6029047 N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide](/img/structure/B6029047.png)
N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects in various disease states, including diabetes, cancer, and neurodegenerative disorders.
作用機序
N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide activates AMPK by binding to its γ subunit, which results in allosteric activation of the enzyme. This leads to phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This compound has also been shown to activate the sirtuin 1 pathway, which is involved in cellular stress response and longevity.
Biochemical and Physiological Effects
Activation of AMPK by this compound has been shown to have a number of biochemical and physiological effects. In muscle cells, it increases glucose uptake and fatty acid oxidation, leading to improved energy metabolism. In diabetic mice, it improves insulin sensitivity and glucose tolerance, potentially through increased glucose uptake and glycogen synthesis. In cancer models, it inhibits tumor growth and induces apoptosis, possibly through inhibition of mTOR signaling. This compound has also been shown to have potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, possibly through activation of the sirtuin 1 pathway.
実験室実験の利点と制限
N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide has several advantages for lab experiments, including its relatively high potency and selectivity for AMPK activation. However, it also has some limitations, including its relatively short half-life and potential off-target effects. Researchers must carefully consider these factors when designing experiments using this compound.
将来の方向性
There are several future directions for research on N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide. One area of interest is the potential use of this compound as a therapeutic agent for various disease states, such as diabetes and cancer. Further studies are needed to determine the optimal dosing and delivery methods for this compound in these contexts. Additionally, more research is needed to elucidate the mechanisms underlying the potential neuroprotective effects of this compound in models of Parkinson's disease and Alzheimer's disease. Finally, there is potential for the development of new AMPK activators based on the structure of this compound, which could have improved potency and selectivity.
合成法
N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide can be synthesized using a multi-step process involving the reaction of various starting materials, including 4-methyl-5-pyrimidinecarboxylic acid, acetic anhydride, and 1-azacycloheptan-1-amine. The final product is obtained through purification by column chromatography. While the synthesis of this compound is relatively complex, it has been successfully produced in large quantities for research purposes.
科学的研究の応用
N~2~-acetyl-N~1~-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}glycinamide has been extensively studied in vitro and in vivo for its effects on AMPK activation and downstream signaling pathways. It has been shown to increase glucose uptake and fatty acid oxidation in muscle cells, improve insulin sensitivity and glucose tolerance in diabetic mice, and inhibit tumor growth in cancer models. This compound has also been investigated for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
特性
IUPAC Name |
2-acetamido-N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-13(21-17(25)12-19-15(3)24)16-11-20-18(22-14(16)2)23-9-7-5-4-6-8-10-23/h11,13H,4-10,12H2,1-3H3,(H,19,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWKCMOOILRYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)CNC(=O)C)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6028972.png)
![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6028983.png)

amino]methyl}-4-methoxyphenol](/img/structure/B6028991.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-8-methoxyquinoline-5-sulfonamide](/img/structure/B6028999.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6029004.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercapto-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6029006.png)
![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[(1-propyl-4-piperidinyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6029014.png)
![N-ethyl-N-(4-pyridinylmethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6029019.png)
![4-({3-[3-(dimethylamino)-3-oxopropyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B6029027.png)
methanone](/img/structure/B6029049.png)
![2-(3-fluorophenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B6029054.png)
![3-{[(1-benzothien-2-ylmethyl)amino]methyl}-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6029060.png)